molecular formula C11H7FO2S B6364136 4-Fluoro-3-(thiophen-2-YL)benzoic acid CAS No. 1261975-41-0

4-Fluoro-3-(thiophen-2-YL)benzoic acid

Cat. No.: B6364136
CAS No.: 1261975-41-0
M. Wt: 222.24 g/mol
InChI Key: SIMZNYBTEGNINQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-2-yl)benzoic acid is a chemical compound . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.245, a density of 1.3±0.1 g/cm3, a boiling point of 372.8±25.0 °C at 760 mmHg, and a melting point of 240ºC . The compound is also a solid at room temperature .

Safety and Hazards

The safety data sheet for a related compound, 4-(Thiophen-2-yl)benzoic acid, indicates that it is harmful if swallowed and may cause eye irritation . It is recommended to avoid inhalation of dust, avoid contact with the substance, and ensure adequate ventilation . Similar precautions are likely applicable to 4-Fluoro-3-(thiophen-2-yl)benzoic acid.

Properties

IUPAC Name

4-fluoro-3-thiophen-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMZNYBTEGNINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680841
Record name 4-Fluoro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-41-0
Record name 4-Fluoro-3-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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